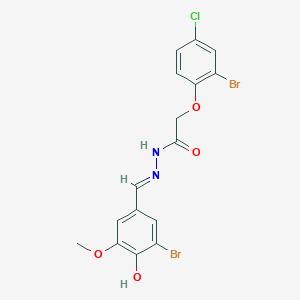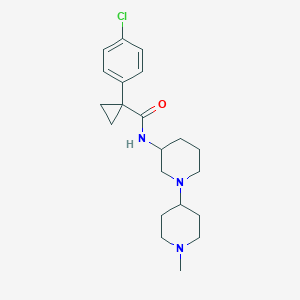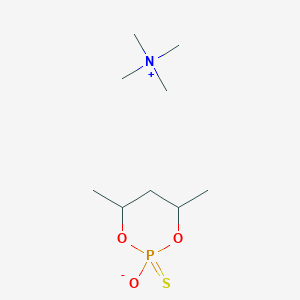![molecular formula C16H20ClN3O3 B6092575 N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride](/img/structure/B6092575.png)
N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer. This compound belongs to a class of drugs called protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and survival of cancer cells.
Mécanisme D'action
N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride works by inhibiting the activity of several protein kinases that are involved in the signaling pathways that promote cancer cell growth and survival. Specifically, this compound targets the enzymes Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase, which are all members of the Tec family of kinases. By blocking the activity of these enzymes, this compound interferes with the signaling pathways that promote cancer cell proliferation and survival.
Biochemical and physiological effects:
In addition to its anti-tumor activity, this compound has been shown to have several other biochemical and physiological effects. For example, this compound can inhibit the production of inflammatory cytokines, which are molecules that contribute to the development and progression of many diseases, including cancer. This compound has also been shown to enhance the activity of immune cells such as T cells and natural killer cells, which can help to further boost the anti-tumor immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride in lab experiments is its potency and specificity. This compound has been shown to have a high degree of selectivity for its target kinases, which minimizes off-target effects and reduces the risk of toxicity. Additionally, this compound has good pharmacokinetic properties, meaning that it is well-absorbed and has a long half-life, which makes it suitable for use in both in vitro and in vivo experiments.
However, there are also some limitations to using this compound in lab experiments. For example, this compound is a relatively new compound, and there is still much to learn about its safety and efficacy. Additionally, this compound may not be effective against all types of cancer, and its effectiveness may vary depending on the specific genetic mutations present in the cancer cells being targeted.
Orientations Futures
There are several potential future directions for research on N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride. One area of interest is the development of combination therapies that combine this compound with other anti-cancer agents, such as chemotherapy or immunotherapy. Another potential direction is the exploration of the use of this compound in combination with other targeted kinase inhibitors, which may have synergistic effects and improve overall treatment outcomes. Additionally, further research is needed to better understand the mechanisms of action of this compound and to identify biomarkers that can be used to predict which patients are most likely to benefit from treatment with this compound.
Méthodes De Synthèse
The synthesis of N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride involves several steps, starting with the reaction of 2-chloro-5-nitrobenzoic acid with 2-(dimethylamino)ethylamine to form an intermediate compound. This intermediate is then reacted with 2-furoyl chloride to yield the final product, which is purified by recrystallization and converted to its hydrochloride salt form.
Applications De Recherche Scientifique
N-[2-({[2-(dimethylamino)ethyl]amino}carbonyl)phenyl]-2-furamide hydrochloride has been extensively studied in preclinical models of cancer, including both in vitro and in vivo experiments. These studies have shown that this compound has potent anti-tumor activity against a wide range of cancer types, including lymphoma, leukemia, and solid tumors such as breast and lung cancer.
Propriétés
IUPAC Name |
N-[2-[2-(dimethylamino)ethylcarbamoyl]phenyl]furan-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3.ClH/c1-19(2)10-9-17-15(20)12-6-3-4-7-13(12)18-16(21)14-8-5-11-22-14;/h3-8,11H,9-10H2,1-2H3,(H,17,20)(H,18,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGXEOOSKJPSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=CO2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,8-trimethyl-5-(3-pyridinylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B6092502.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(2E)-3-(1H-imidazol-4-yl)-2-propenoyl]-N-methyl-3-piperidinamine](/img/structure/B6092504.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[1-(4-pyridinyl)propyl]-2-pyridinamine](/img/structure/B6092520.png)
![1-(diphenylmethyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092527.png)
![1-(tetrahydro-2-furanylmethyl)-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6092532.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]butanamide](/img/structure/B6092537.png)


![7-(4-fluoro-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6092574.png)
![2-[(4-iodobenzyl)thio]-4(3H)-quinazolinone](/img/structure/B6092580.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-methyl-4-nitrobenzamide](/img/structure/B6092592.png)

![9-(4-fluorophenyl)-7-(2-hydroxyethyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6092610.png)
